molecular formula C23H29N3O B022078 Opipramol CAS No. 315-72-0

Opipramol

Cat. No. B022078
CAS RN: 315-72-0
M. Wt: 363.5 g/mol
InChI Key: YNZFUWZUGRBMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Opipramol involves tricyclic structures that do not partake in the inhibition of biogenic amine uptake, unlike other tricyclic antidepressants. The binding affinity of this compound to sigma receptors and its neurochemical modulation properties are of particular interest in understanding its synthesis and mechanism​​.

Molecular Structure Analysis

This compound's molecular structure is key to its function as a sigma ligand and its interaction with the NMDA receptor complex. Its structure allows for significant neuroprotection and interaction with various receptors in the brain, which is fundamental to its pharmacological effects​​.

Chemical Reactions and Properties

This compound interacts with sigma receptors in the brain, which is significant for its anxiolytic and antidepressant effects. It's shown to interact with the dopaminergic system and has a notable affinity for sigma-1 and sigma-2 receptors, which contributes to its therapeutic effects​​​​.

Physical Properties Analysis

The solubility and stability of this compound can be improved through complexation, as demonstrated by its inclusion complexes with β-cyclodextrin. These complexes enhance the bioavailability of this compound, indicating the importance of physical properties in its formulation and therapeutic effectiveness​​.

Chemical Properties Analysis

This compound's chemical properties, such as its electrooxidative behavior and determination in biological fluids, are crucial for its pharmacokinetics and pharmacodynamics. Studies on its electrochemical behavior have provided insights into its oxidation mechanism and interactions within biological systems, further elucidating its chemical properties and therapeutic potential​​​​.

Safety and Hazards

Opipramol is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to rinse the mouth, not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

909-39-7 (hydrochloride)
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023394
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315-72-0
Record name Opipramol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opipramol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opipramol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opipramol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Opipramol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Opipramol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPIPRAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Opipramol
Reactant of Route 2
Reactant of Route 2
Opipramol
Reactant of Route 3
Reactant of Route 3
Opipramol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Opipramol
Reactant of Route 5
Reactant of Route 5
Opipramol
Reactant of Route 6
Opipramol

Q & A

Q1: How does opipramol exert its anxiolytic and antidepressant effects?

A1: Unlike typical tricyclic antidepressants, this compound's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that this compound primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to this compound's overall therapeutic profile is still under investigation.

Q2: What is the role of sigma receptors in this compound's therapeutic effects?

A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] this compound's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []

Q3: How does this compound's pharmacological profile differ from typical tricyclic antidepressants?

A3: this compound distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, this compound exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to this compound's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]

Q4: What are the potential advantages of this compound's multi-target profile?

A4: this compound's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, this compound has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.

Q5: What is known about the pharmacokinetics of this compound?

A5: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] this compound is metabolized into several metabolites, including this compound N-oxide, deshydroxyethyl this compound, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []

Q6: What analytical methods are employed for the detection and quantification of this compound and its metabolites?

A6: Several analytical techniques have been developed and validated for the determination of this compound in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of this compound and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound-containing formulations.

Q7: What are the approved clinical indications for this compound?

A7: this compound is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.

Q8: What is the evidence supporting this compound's efficacy in these clinical indications?

A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.

Q9: Are there any ongoing research efforts exploring this compound's potential in other clinical conditions?

A9: Beyond its approved indications, research is ongoing to investigate this compound's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that this compound's unique pharmacological profile may offer benefits in these areas, but further research is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.